![molecular formula C18H15F2NO3 B2445555 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1329251-58-2](/img/structure/B2445555.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
- Some tested compounds containing similar structural motifs demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM against human cancer cell lines .
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)ethanone is used for treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis .
- Benzo[d][1,3]dioxole gathered pyrazole derivatives have been synthesized by reacting chalcones with phenyl hydrazine. These derivatives hold potential for various applications .
Anticancer Properties
Antitumor Activity
Rheumatic and Arthritic Treatment
Novel Derivatives
Microtubule-Targeting Agents
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, related compounds have shown promise as anticancer agents and as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis . These areas could be potential avenues for future research.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . The interaction with tubulin can lead to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton . Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis . In a study, a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c19-14-3-1-12(7-15(14)20)18(22)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAJKKCEZROQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.